2,2',3,3',4,5,5'-Heptaclorobifenilo

Descripción general

Descripción

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that can be found in air, soil, mammals, and marine animals .

Synthesis Analysis

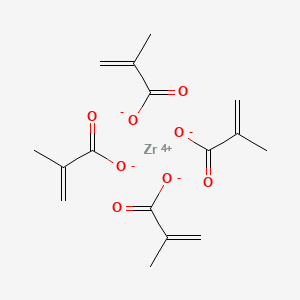

The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves the use of 2,3,4,5-TETRACHLOROANILINE and 1,2,4-Trichlorobenzene . It’s also available as an analytical standard .Molecular Structure Analysis

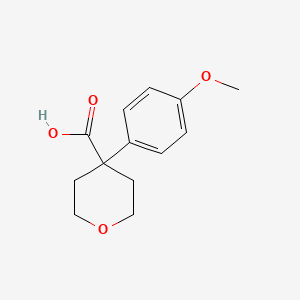

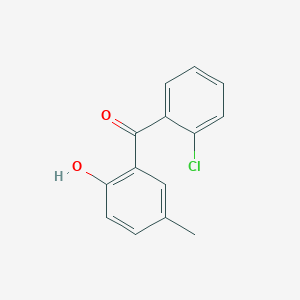

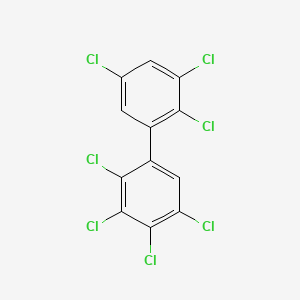

The molecular formula of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7, and its molecular weight is 395.32 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. Its density is 1.64 g/cm3 at 65℃, and it has a refractive index of 1.6330 . It has limited solubility in acetone, acetonitrile, and chloroform, and its water solubility is 3.85ug/L at 20 ºC .Aplicaciones Científicas De Investigación

- Los PCB, incluido el 2,2’,3,3’,4,5,5’-Heptaclorobifenilo, han sido ampliamente estudiados debido a su amplia contaminación ambiental. Los investigadores investigan su persistencia, bioacumulación y efectos tóxicos en los ecosistemas, la vida silvestre y la salud humana .

- El 2,2’,3,3’,4,5,5’-Heptaclorobifenilo actúa como un activador transcripcional activado por ligando. Se une a la región promotora XRE de los genes, activando la expresión de las enzimas metabolizadoras de xenobióticos de fase I y II (por ejemplo, CYP1A1) en el hígado .

Estudios de Contaminación Ambiental y Toxicología

Metabolismo e Inducción Enzimática

Síntesis de Dibenzofuranos Policlorados (PCDF)

En resumen, el 2,2’,3,3’,4,5,5’-Heptaclorobifenilo juega un papel crucial en la investigación ambiental, la toxicología y los esfuerzos de biorremediación. Sus propiedades únicas y los posibles riesgos para la salud justifican una investigación y un monitoreo continuos . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

2,2’,3,3’,4,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a type of polychlorinated biphenyl (PCB) that primarily targets microsomal and cytosolic enzymes . These enzymes play a crucial role in various biochemical reactions within the cell.

Mode of Action

PCB 180 interacts with its targets by inducing changes in their activity. Specifically, it influences the activity of microsomal and cytosolic enzymes . This interaction results in changes in the cell’s biochemical processes, leading to various downstream effects.

Biochemical Pathways

PCB 180 affects several biochemical pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of metabolic products, including low-chlorinated PCBs and chlorobenzoic acid .

Pharmacokinetics

The pharmacokinetics of PCB 180 involve its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, PCB 180 is distributed throughout the body, with concentrations in the liver, spleen, CNS, and blood being 100-500 times higher than in adipose tissue . The compound is excreted daily with the feces and urine, with heptachlorobiphenylol identified as a metabolite . The biotransformation rate of PCB 180 is estimated to be about 5% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCB 180. For instance, the compound’s hydrophobicity and obstinacy make it difficult for microorganisms to directly utilize it . The addition of a co-metabolic carbon source, such as methanol, can significantly stimulate the degradation performance of microbial consortiums for pcb 180 .

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMUCXYRNOABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074167 | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52663-74-8 | |

| Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)